n-Cycloheptyl-3-oxobutanamide
Overview
Description
n-Cycloheptyl-3-oxobutanamide: is an organic compound with the molecular formula C11H19NO2 . It is characterized by a cycloheptyl group attached to a 3-oxobutanamide moiety. This compound is typically a white or off-white solid and is soluble in solvents such as ethanol, dichloromethane, and acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Cycloheptyl-3-oxobutanamide can be synthesized by reacting cycloheptylamine with 3-oxobutanone. The typical preparation method involves dissolving cycloheptylamine in acetonitrile, adding a barium hydroxide catalyst, and then slowly adding 3-oxobutanone. The reaction mixture is heated, and the product is purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-Cycloheptyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
n-Cycloheptyl-3-oxobutanamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Cycloheptyl-3-oxobutanamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- n-Cyclohexyl-3-oxobutanamide
- n-Cyclopentyl-3-oxobutanamide
- n-Cyclooctyl-3-oxobutanamide
Comparison:
- n-Cycloheptyl-3-oxobutanamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
N-cycloheptyl-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZFTVQGVRDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294650 | |
Record name | n-cycloheptyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58102-38-8 | |
Record name | NSC97561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-cycloheptyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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